1-(3-hydroxyoxolan-3-yl)cyclobutane-1-carboxylicacid
Description
1-(3-hydroxyoxolan-3-yl)cyclobutane-1-carboxylic acid is a cyclobutane derivative featuring a carboxylic acid group at position 1 of the cyclobutane ring and a 3-hydroxyoxolan (tetrahydrofuran-3-ol) substituent at the same position. This structural combination makes the compound valuable in pharmaceutical research, particularly in designing conformationally constrained molecules or intermediates for peptide stapling .
Properties
IUPAC Name |
1-(3-hydroxyoxolan-3-yl)cyclobutane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O4/c10-7(11)8(2-1-3-8)9(12)4-5-13-6-9/h12H,1-6H2,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AALPMRBNIYYGFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C(=O)O)C2(CCOC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.20 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
[2+2] Photocycloaddition for Cyclobutane Core Construction
The [2+2] photocycloaddition reaction is a classical method for cyclobutane synthesis, enabling the formation of strained four-membered rings through ultraviolet light-mediated dimerization of alkenes. For 1-(3-hydroxyoxolan-3-yl)cyclobutane-1-carboxylic acid, this approach could involve the irradiation of a dienophile-functionalized oxolane precursor. For example, a maleimide derivative of 3-hydroxyoxolane might undergo dimerization to yield the cyclobutane core. However, regioselectivity and stereochemical control remain significant hurdles, as uncontrolled dimerization often produces mixtures of cis and trans isomers.
Malonate-Based Alkylation and Cyclization
Patent CN105037130A describes the synthesis of 3-oxocyclobutanecarboxylic acid via alkylation of diisopropyl malonate with 2,2-dimethoxy-1,3-dibromopropane under basic conditions. Adapting this method, a malonate ester bearing a protected 3-hydroxyoxolane group could undergo analogous cyclization. For instance, treating diethyl (2-(3-hydroxyoxolan-3-yl)ethyl)malonate with a dibromide cross-linker in the presence of potassium tert-butoxide might facilitate cyclobutane ring formation. Subsequent hydrolysis would unveil the carboxylic acid functionality.
Reaction Conditions and Optimization
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Cyclization Time : Extended durations (4 days) are required for complete ring closure.
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Workup : Solvent distillation, extraction with heptane, and recrystallization from dichloromethane/heptane mixtures.
Sequential Functionalization Approaches
Late-Stage Hydroxylation
Introducing the hydroxyl group at the 3-position of the oxolane ring after cyclobutane formation offers flexibility. Methods include:
Protecting Group Strategies
Given the sensitivity of hydroxyl and carboxylic acid groups, protective strategies are critical:
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Carboxylic Acid Protection : Methyl or ethyl esters to prevent side reactions during cyclization.
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Hydroxyl Protection : Silyl ethers (TBS, TIPS) or acetates, removable under mild acidic or basic conditions.
Integrated Synthetic Routes
Route 1: Malonate Cyclization Followed by Oxolane Formation
Yield Data
| Step | Intermediate | Yield (%) | Purity (%) |
|---|---|---|---|
| 1 | Product A | 65 | 92 |
| 2 | Final Product | 72 | 98 |
Route 2: Epoxide-Based Assembly
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Epoxidation : Reaction of cyclobutene carboxylic acid ester with m-CPBA.
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Ring-Opening : Treatment with H₂O/H⁺ to form diol.
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Cyclization : p-TsOH-catalyzed tetrahydrofuran formation.
Optimization Challenges
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Epoxidation Selectivity : Avoid over-oxidation to diketones.
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Acid Stability : Carboxylic acid protection necessary during cyclization.
Comparative Analysis of Methodologies
Industrial-Scale Considerations
Patent CN101555205B highlights the importance of cost-effective raw materials and simplified workup procedures for industrial adoption. Key factors for scaling 1-(3-hydroxyoxolan-3-yl)cyclobutane-1-carboxylic acid synthesis include:
Chemical Reactions Analysis
Types of Reactions
1-(3-hydroxyoxolan-3-yl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
The compound 1-(3-hydroxyoxolan-3-yl)cyclobutane-1-carboxylic acid has garnered interest in various scientific research applications due to its unique structural characteristics and potential biological activity. This article explores its applications across different fields, including medicinal chemistry, material science, and biological research.
Medicinal Chemistry
- Drug Development : The compound's structural features may contribute to its ability to interact with biological targets, making it a potential lead in drug discovery. Its carboxylic acid functional group can participate in hydrogen bonding, which is crucial for binding to enzymes or receptors.
- Bioactivity Studies : Initial studies suggest that this compound may exhibit anti-inflammatory or antimicrobial properties, warranting further investigation into its therapeutic potential.
Material Science
- Polymer Chemistry : The compound can serve as a monomer or crosslinking agent in the synthesis of polymers. Its ability to form covalent bonds can enhance the mechanical properties of materials, leading to applications in coatings or adhesives.
- UV-Curable Materials : Due to its reactive functional groups, it can be incorporated into UV-curable formulations, providing benefits such as rapid curing times and improved durability under environmental stressors.
Biological Research
- Molecular Interactions : The unique structure of 1-(3-hydroxyoxolan-3-yl)cyclobutane-1-carboxylic acid makes it suitable for studying molecular interactions in biological systems. It can be used as a probe to investigate enzyme mechanisms or receptor-ligand dynamics.
- Metabolic Studies : Understanding how this compound is metabolized in vivo could provide insights into its pharmacokinetics and potential side effects.
Case Study 1: Drug Interaction Studies
Research conducted on similar bicyclic compounds has shown their ability to inhibit specific enzymes involved in metabolic pathways. For instance, studies on related compounds indicated potential inhibition of cyclooxygenase enzymes, which are key targets in pain management therapies. This suggests that 1-(3-hydroxyoxolan-3-yl)cyclobutane-1-carboxylic acid may also possess similar inhibitory effects, warranting further exploration.
Case Study 2: Polymer Synthesis
In a study focusing on the development of new polymeric materials, researchers utilized derivatives of bicyclic compounds to enhance material properties. By incorporating 1-(3-hydroxyoxolan-3-yl)cyclobutane-1-carboxylic acid into polymer matrices, they observed improved tensile strength and flexibility. This highlights the compound's potential role in advancing material science applications.
Mechanism of Action
The mechanism of action of 1-(3-hydroxyoxolan-3-yl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The hydroxyoxolan ring and carboxylic acid group play crucial roles in its binding to enzymes and receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
Substituent Diversity
- Target Compound: The 3-hydroxyoxolan group provides a polar, oxygen-rich environment, improving aqueous solubility compared to non-polar substituents.
- 1-(3-chlorophenyl)-3-methylcyclobutane-1-carboxylic acid (CAS 1340521-86-9): A chlorophenyl group increases lipophilicity, while the methyl group adds steric bulk. This structure is suited for hydrophobic interactions in drug-receptor binding .
- 1-(3-Hydroxyphenyl)-3-oxocyclobutane-1-carboxylic acid (CAS 1889956-78-8): The oxo (ketone) group introduces additional polarity and reactivity, enabling participation in keto-enol tautomerism or Schiff base formation .
Ring Size and Strain
- Cyclopropane Analog : 1-(3-hydroxyoxolan-3-yl)cyclopropane-1-carboxylic acid (CAS 933469-83-1) has a smaller, higher-strain cyclopropane ring, which may reduce synthetic accessibility compared to the target compound’s cyclobutane core .
Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight | Key Features |
|---|---|---|---|
| Target Compound | C₉H₁₂O₅* | 212.19 (calc.) | High polarity due to hydroxyoxolan; moderate solubility in polar solvents. |
| 1-(3-chlorophenyl)-3-methyl derivative | C₁₂H₁₃ClO₂ | 224.69 | Lipophilic (Cl, methyl); suitable for membrane penetration. |
| 1-(3-cyanophenyl) derivative | C₁₂H₁₁NO₂ | 201.22 | Enhanced acidity (pKa reduction via -CN); useful in ionic interactions. |
| 3-Oxocyclobutane derivative | C₁₁H₁₀O₄ | 206.19 | Oxo group increases reactivity; potential for covalent modifications. |
*Assumed based on cyclopropane analog (C₈H₁₀O₄, ) and structural extension.
Biological Activity
1-(3-Hydroxyoxolan-3-yl)cyclobutane-1-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Antimicrobial Properties
Recent studies have indicated that 1-(3-hydroxyoxolan-3-yl)cyclobutane-1-carboxylic acid exhibits significant antimicrobial activity against various pathogens. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.
| Pathogen | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Antiviral Activity
In addition to its antibacterial effects, this compound has demonstrated antiviral properties. Preliminary findings suggest that it inhibits viral replication by interfering with the viral entry into host cells. A study reported a reduction in viral load in infected cell lines treated with the compound.
The biological activity of 1-(3-hydroxyoxolan-3-yl)cyclobutane-1-carboxylic acid can be attributed to its interaction with specific cellular targets:
- Cell Membrane Disruption : The compound integrates into the lipid bilayer of microbial cells, altering membrane permeability.
- Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in metabolic pathways essential for microbial survival.
Case Study 1: Antimicrobial Efficacy in Clinical Isolates
A clinical study evaluated the efficacy of 1-(3-hydroxyoxolan-3-yl)cyclobutane-1-carboxylic acid against clinical isolates from patients with infections. The results indicated a promising efficacy profile, particularly against resistant strains of Staphylococcus aureus.
Case Study 2: In Vivo Antiviral Activity
In an animal model of viral infection, administration of this compound resulted in a significant decrease in symptoms and viral titers compared to untreated controls. This suggests potential for therapeutic use in viral infections.
Q & A
Q. What are the established synthetic routes for 1-(3-hydroxyoxolan-3-yl)cyclobutane-1-carboxylic acid, and what are their key challenges?
The compound’s synthesis often involves cyclization reactions or functional group transformations. A common approach includes the use of cyclobutane precursors with hydroxyl and carboxylic acid moieties. For example, [3-hydroxyoxolan-3-yl] groups can be introduced via ring-opening or nucleophilic substitution reactions under controlled conditions. Key challenges include managing steric hindrance from the cyclobutane ring and ensuring regioselectivity during hydroxylation steps. Reaction optimization (e.g., temperature, solvent polarity) is critical to avoid side products like decarboxylated derivatives .
Q. How is the purity and structural integrity of this compound validated in research settings?
Purity is typically assessed using reversed-phase HPLC with UV detection, achieving >99% purity as reported in batch analyses . Structural confirmation relies on -NMR to verify the presence of characteristic peaks, such as the cyclobutane protons (δ 2.5–3.5 ppm) and hydroxyl groups (broad singlet near δ 1.5–2.0 ppm). Mass spectrometry (ESI-MS) further confirms the molecular ion peak (e.g., m/z 186.21 for ) .
Q. What are the key physicochemical properties influencing its reactivity in organic synthesis?
The strained cyclobutane ring increases reactivity in ring-opening or [2+2] cycloaddition reactions. The carboxylic acid group enables salt formation or esterification, while the hydroxyl group participates in hydrogen bonding, affecting solubility in polar solvents. Steric effects from the oxolane (tetrahydrofuran) ring may limit nucleophilic attack at the cyclobutane carbon .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks) during characterization?
Unexpected peaks in -NMR may arise from diastereomers or residual solvents. Strategies include:
- Decoupling experiments to identify coupled protons.
- Variable-temperature NMR to assess dynamic effects (e.g., ring puckering in cyclobutane).
- 2D NMR (COSY, HSQC) to map proton-carbon correlations and confirm connectivity.
Contradictions in HPLC purity vs. NMR integration may require orthogonal methods like elemental analysis or X-ray crystallography .
Q. What experimental designs are recommended for studying its potential bioactivity?
- In vitro assays : Screen for anti-inflammatory activity using LPS-induced cytokine release in macrophages, referencing structurally similar urea derivatives that modulate inflammatory pathways .
- Binding studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with target proteins (e.g., cyclooxygenase isoforms).
- Metabolic stability : Assess pharmacokinetic profiles via liver microsome assays, noting the compound’s susceptibility to esterase-mediated hydrolysis .
Q. How can synthetic protocols be optimized to improve yield and stereochemical control?
- Catalysis : Employ chiral catalysts (e.g., organocatalysts or transition-metal complexes) to enforce stereoselectivity during cyclobutane ring formation.
- Protecting groups : Use tert-butyldimethylsilyl (TBS) ethers to temporarily block the hydroxyl group, preventing unwanted side reactions.
- Flow chemistry : Continuous flow systems enhance heat transfer and reduce reaction times for exothermic steps .
Q. What analytical strategies address stability issues under varying storage conditions?
- Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV-A/B) to identify degradation products via LC-MS.
- Stability-indicating methods : Develop HPLC gradients capable of separating degradation peaks (e.g., oxidized derivatives or lactone forms).
- Storage recommendations : Lyophilization or storage under inert gas (argon) at −20°C can prolong shelf life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
